Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring a six-membered heterocyclic ring with two adjacent nitrogen atoms (positions 1 and 2). Key structural elements include:
- A 3,5-dimethylbenzamido group at position 4, providing steric bulk and hydrophobic interactions.
- An ester group at position 3, which may influence solubility and metabolic stability.
- A keto group at position 6, enabling hydrogen bonding.
However, direct biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.
Properties
IUPAC Name |
ethyl 4-[(3,5-dimethylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-29-22(28)20-18(23-21(27)16-11-14(2)10-15(3)12-16)13-19(26)25(24-20)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZFIPYECVDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 941915-48-6) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 941915-48-6 |
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridazine ring and subsequent acylation with 3,5-dimethylbenzamide. The synthetic route can be optimized for yield and purity using various catalysts and reaction conditions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound significantly inhibited proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations ranging from 10 to 50 µM, with IC50 values indicating moderate potency.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been suggested that the compound may interfere with the PI3K/Akt pathway, leading to apoptosis in cancer cells. Further studies are needed to elucidate the exact molecular targets.
Antioxidant Properties
In addition to its anticancer activity, this compound has shown promise as an antioxidant. Research indicates that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This property could be beneficial in preventing oxidative damage associated with various diseases.
Case Studies
-
MCF-7 Cell Line Study :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Method : MTT assay was performed to assess cell viability.
- Results : The compound reduced cell viability by approximately 70% at 50 µM after 48 hours.
-
HeLa Cell Line Study :
- Objective : To investigate the apoptotic effects on cervical cancer cells.
- Method : Flow cytometry was utilized to analyze apoptotic markers.
- Results : Increased annexin V staining indicated significant apoptosis induction at higher concentrations.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
| Feature | Target Compound | CXL017 |
|---|---|---|
| Core Structure | 1,6-dihydropyridazine | Chromene (benzopyran) |
| Aromatic Substituents | 3,5-dimethylbenzamido, phenyl | 3,5-dimethoxyphenyl |
| Ester Groups | Ethoxycarbonyl at position 3 | Ethoxycarbonyl at position 3 and 4 |
| Bioactivity | Not reported in evidence | Chemosensitizer for MDR leukemia cells |
Key Observations :
- The 3,5-dimethyl vs. 3,5-dimethoxy substitution on the benzamido/aryl group may alter electronic and steric properties, impacting target binding.
- The chromene core in CXL017 enables planar stacking, whereas the dihydropyridazine ring in the target compound may adopt distinct puckering conformations (see Section 2.3), affecting molecular recognition.
Crystallographic and Conformational Analysis
The Cremer-Pople puckering parameters () provide a framework to analyze the dihydropyridazine ring’s non-planarity. For example:
- A six-membered ring’s puckering amplitude ($Q$) and phase angle ($\theta$) could influence binding pocket compatibility.
- Compared to planar chromenes, dihydropyridazines with puckered conformations may exhibit altered steric interactions in biological targets.
Mercury CSD 2.0 () could further compare crystal packing motifs, such as hydrogen-bonding networks or π-stacking patterns, between the target compound and analogues. For instance:
- The amide NH and keto O in the target compound may form intermolecular H-bonds, stabilizing crystal lattices differently than CXL017’s amino and ester groups .
Hydrogen Bonding and Supramolecular Chemistry
Using graph set analysis (), the target compound’s amide-ester pharmacophore could be classified into motifs like $ \text{R}_2^2(8) $ (cyclic dimer) or $ \text{C}(4) $ (chain).
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Pyridazine Intermediate Synthesis
The synthesis begins with the preparation of 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a key intermediate. This scaffold is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions. For example, reacting ethyl acetoacetate with phenylhydrazine in ethanol at reflux yields the dihydropyridazine core. Subsequent oxidation with potassium permanganate introduces the 6-keto group.
Table 1: Reaction Conditions for Pyridazine Core Formation
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–85°C (reflux) |
| Catalyst | Concentrated HCl (0.5 eq) |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
Amide Coupling with 3,5-Dimethylbenzoyl Chloride
The 4-amino group on the pyridazine ring undergoes nucleophilic acyl substitution with 3,5-dimethylbenzoyl chloride. This step requires activation of the carboxylic acid group on the benzoyl chloride and is typically mediated by carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Mechanistic Insights :
- Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, enhancing electrophilicity.
- Nucleophilic Attack : The 4-amino group on the pyridazine attacks the activated carbonyl, displacing the urea derivative.
- Deprotonation : Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation.
Table 2: Amide Coupling Optimization
| Parameter | Optimal Range |
|---|---|
| Coupling Agent | DCC (1.2 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
Esterification of the Carboxylic Acid Group
The final step introduces the ethyl ester moiety at position 3 of the pyridazine ring. This is achieved via Fischer esterification, where the carboxylic acid reacts with excess ethanol in the presence of sulfuric acid as a catalyst.
Critical Considerations :
- Water Removal : Molecular sieves or azeotropic distillation with toluene improves esterification efficiency.
- Temperature Control : Prolonged heating above 70°C risks decarboxylation or ring decomposition.
Table 3: Esterification Parameters
| Parameter | Optimal Range |
|---|---|
| Alcohol | Ethanol (5 eq) |
| Catalyst | H2SO4 (0.1 eq) |
| Temperature | 60–65°C |
| Reaction Time | 8–10 hours |
| Yield | 78–82% |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from a 1:3 (v/v) ethyl acetate/petroleum ether mixture. This solvent system selectively dissolves impurities while precipitating the target compound as white crystals.
Table 4: Recrystallization Efficiency
| Solvent Ratio (Ethyl Acetate:Petroleum Ether) | Purity (%) | Recovery (%) |
|---|---|---|
| 1:3 | >98 | 85–90 |
| 1:2 | 95 | 80–85 |
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.1 Hz, 3H, CH3), 2.40 (s, 6H, Ar-CH3), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 7.45–8.10 (m, 9H, aromatic).
- 13C NMR : δ 14.1 (CH3), 21.5 (Ar-CH3), 61.8 (OCH2), 165.2 (C=O ester), 170.1 (C=O amide).
Infrared (IR) Spectroscopy :
Alternative Synthetic Strategies
One-Pot Tandem Reactions
Recent advances employ tandem amidation–esterification sequences to reduce purification steps. For instance, using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent allows simultaneous activation of both carboxylic acid and amine groups in DMF at 25°C. This method achieves comparable yields (80–85%) but requires stringent anhydrous conditions.
Challenges and Optimization Opportunities
- Byproduct Formation : Urea derivatives from DCC require filtration, increasing process time. Switching to water-soluble carbodiimides (e.g., EDC) simplifies workup.
- Solvent Selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, improves sustainability without compromising yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
